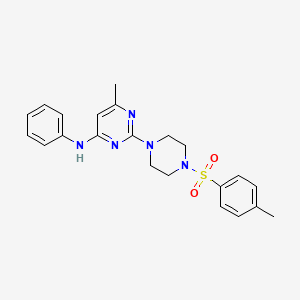![molecular formula C14H9N5S B11238716 7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11238716.png)
7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that contains a pyridine ring, a thiophene ring, and a triazolopyrimidine core. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridyl and thienyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent.
Industry: Applications in materials science or as a catalyst.
Mechanism of Action
The mechanism of action of “7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Pyridyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Pyridyl)-2-(2-phenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
“7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” is unique due to the presence of both pyridyl and thienyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H9N5S |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
7-pyridin-4-yl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9N5S/c1-2-12(20-9-1)13-17-14-16-8-5-11(19(14)18-13)10-3-6-15-7-4-10/h1-9H |
InChI Key |
CASRYTSLZGQSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11238633.png)
![2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline](/img/structure/B11238639.png)
![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238648.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11238663.png)

![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine](/img/structure/B11238672.png)


![2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11238701.png)


![2-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11238711.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11238719.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11238726.png)
